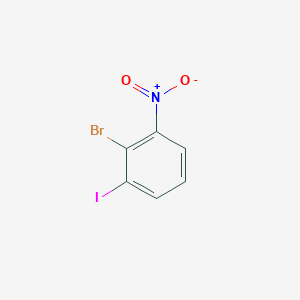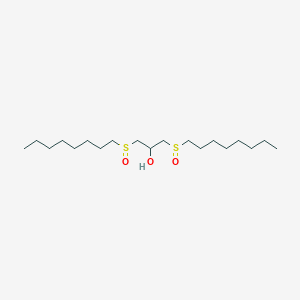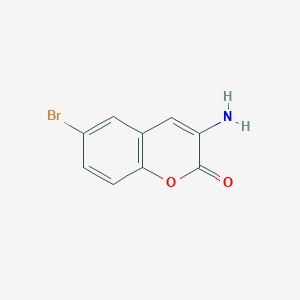
3-Amino-6-bromo-chromen-2-one
描述
作用机制
Target of Action
3-Amino-6-bromocoumarin is a derivative of coumarin, a class of compounds known for their diverse biological activities .
Mode of Action
The chemical reactivity of 3-aminocoumarins is profound due to the presence of an amino group as well as enamine carbon in the scaffold . This allows them to interact with their targets in a specific manner, leading to changes in the target’s function.
Biochemical Pathways
Coumarin derivatives are known to influence various biochemical pathways due to their interactions with different biological targets .
Result of Action
Coumarin derivatives are known to exhibit various biological activities, including anticoagulant, antibiotic, antiembolic, antioxidative, and anti-ischemic activities .
生化分析
Biochemical Properties
3-Amino-6-bromocoumarin and its derivatives represent an important class of a multi-tasking and multi-functional scaffold in organic synthesis . The chemical reactivity of 3-Amino-6-bromocoumarin is more profound due to the presence of an amino group as well as enamine carbon in the described scaffold .
Cellular Effects
Coumarins as fluorophores play a key role in fluorescent labeling of biomolecules, metal ion detection, microenvironment polarity detection, and pH detection .
Molecular Mechanism
The chemical reactivity of 3-aminocoumarins is more profound due to the presence of an amino group as well as enamine carbon in the described scaffold .
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-Amino-6-bromo-chromen-2-one typically involves the bromination of 3-aminochromen-2-one. One common method is the reaction of 3-aminochromen-2-one with bromine in the presence of a suitable solvent such as acetic acid. The reaction is carried out at room temperature, and the product is isolated by filtration and recrystallization .
Industrial Production Methods
Industrial production methods for this compound are similar to laboratory-scale synthesis but are optimized for larger-scale operations. These methods often involve continuous flow reactors and automated systems to ensure consistent product quality and yield. The use of green chemistry principles, such as solvent recycling and waste minimization, is also common in industrial settings .
化学反应分析
Types of Reactions
3-Amino-6-bromo-chromen-2-one undergoes various chemical reactions, including:
Substitution Reactions: The amino and bromo groups can participate in nucleophilic and electrophilic substitution reactions, respectively.
Oxidation and Reduction: The compound can be oxidized or reduced under appropriate conditions to form different derivatives.
Cyclization Reactions: The presence of reactive functional groups allows for cyclization reactions to form more complex heterocyclic structures.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles such as amines and thiols for amino substitution and electrophiles such as alkyl halides for bromo substitution.
Oxidation and Reduction: Oxidizing agents like potassium permanganate and reducing agents like sodium borohydride are commonly used.
Cyclization Reactions: Catalysts such as Lewis acids and bases are often employed to facilitate cyclization.
Major Products Formed
The major products formed from these reactions include various substituted chromenones, heterocyclic compounds, and derivatives with enhanced biological activities .
科学研究应用
3-Amino-6-bromo-chromen-2-one has numerous applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.
Biology: The compound is used in the study of enzyme inhibition and as a fluorescent probe for biological imaging.
Medicine: It has potential therapeutic applications due to its anti-inflammatory, antimicrobial, and anticancer properties.
Industry: The compound is used in the development of dyes, pigments, and other industrial chemicals.
相似化合物的比较
Similar Compounds
3-Amino-chromen-2-one: Lacks the bromo substituent, resulting in different reactivity and biological activity.
6-Bromo-chromen-2-one: Lacks the amino substituent, affecting its chemical properties and applications.
3-Acetyl-6-bromo-2H-chromen-2-one: Contains an acetyl group instead of an amino group, leading to different chemical behavior and uses
Uniqueness
3-Amino-6-bromo-chromen-2-one is unique due to the presence of both amino and bromo substituents on the chromenone core. This combination enhances its reactivity and broadens its range of applications in various fields, making it a valuable compound for scientific research and industrial use .
属性
IUPAC Name |
3-amino-6-bromochromen-2-one | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H6BrNO2/c10-6-1-2-8-5(3-6)4-7(11)9(12)13-8/h1-4H,11H2 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RLDVPYFBTIYVCM-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C=C1Br)C=C(C(=O)O2)N | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H6BrNO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
240.05 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![5-[5-chloro-1-methyl-3-(trifluoromethyl)-1H-pyrazol-4-yl]-3-(4-methylphenyl)-1,2,4-oxadiazole](/img/structure/B3035488.png)
![2-[1-(2,4-dichlorophenyl)-1H-pyrazol-4-yl]-1,3-benzoxazole](/img/structure/B3035491.png)
![(13S,17R)-16-Benzyl-16-methyl-11,15-dioxa-16-azoniatetracyclo[8.7.0.02,7.013,17]heptadeca-1(10),2,4,6,8-pentaene;bromide](/img/structure/B3035492.png)
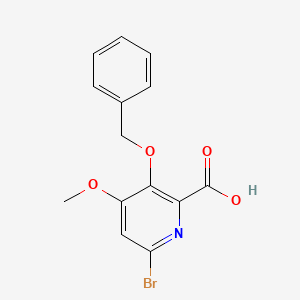
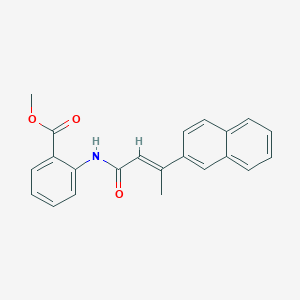
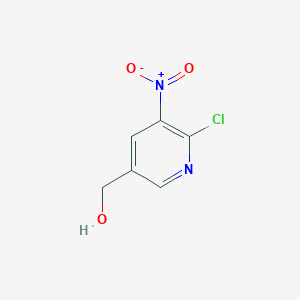
![4-chlorophenyl 1-[1-(methylsulfonyl)-1H-pyrazol-5-yl]ethyl ether](/img/structure/B3035497.png)
![7-(3,5-dimethyl-1H-pyrazol-1-yl)-2,4-bis(trifluoromethyl)[1,8]naphthyridine](/img/structure/B3035498.png)
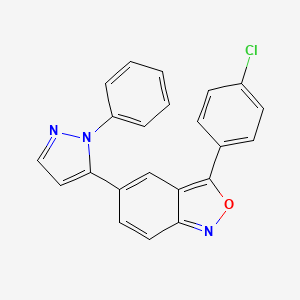
![5-[(2-chlorophenyl)sulfanyl]-1-methyl-3-phenyl-1H-pyrazole-4-carbonitrile](/img/structure/B3035500.png)
![(E)-({5-[(4-bromophenyl)sulfanyl]-1-methyl-3-phenyl-1H-pyrazol-4-yl}methylidene)[(4-fluorophenyl)methoxy]amine](/img/structure/B3035503.png)
![5-[1-(2,4-dichlorophenoxy)ethyl]-1H-pyrazole](/img/structure/B3035504.png)
